
N-Ethylmaleamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylmaleamic acid is a chemical compound with the IUPAC name 4-(ethylamino)-4-oxobut-2-enoic acid. It is classified as a fatty amide and has the molecular formula C6H9NO3 . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
N-Ethylmaleamic acid can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with ethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-Ethylmaleamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with reagents such as alkyl halides . Major products formed from these reactions include N-ethylmaleimide and other derivatives, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-Ethylmaleamic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in metabolic pathways and its interactions with enzymes . In medicine, it is investigated for its potential therapeutic effects and its ability to modulate biological processes. In industry, it is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of N-Ethylmaleamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and altering metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, leading to changes in their conformation and function . This interaction can result in the modulation of various biochemical pathways, contributing to its diverse range of effects.
Vergleich Mit ähnlichen Verbindungen
N-Ethylmaleamic acid can be compared with other similar compounds, such as N-methylmaleamic acid and N-ethylmaleimide. While these compounds share structural similarities, this compound is unique in its specific interactions and effects. For example, N-ethylmaleimide is known for its use as a sulfhydryl reagent, while this compound has distinct applications in metabolic studies and enzyme inhibition . Other similar compounds include N-acyl amines, which also contain a fatty acid moiety linked to an amine group through an ester linkage .
Eigenschaften
CAS-Nummer |
1902902-71-9 |
|---|---|
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
(E)-4-(ethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
InChI-Schlüssel |
HBQGCOWNLUOCBU-ONEGZZNKSA-N |
Isomerische SMILES |
CCNC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


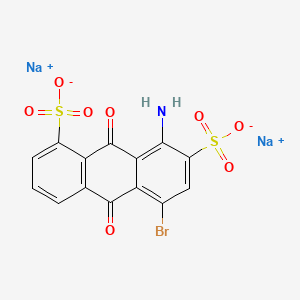
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
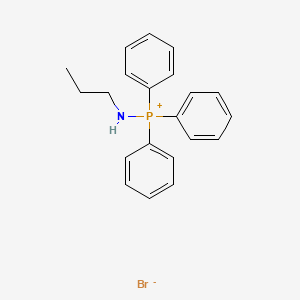


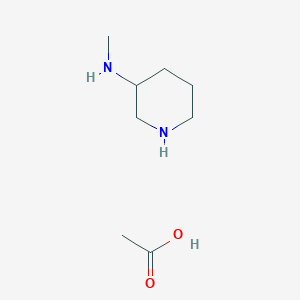
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

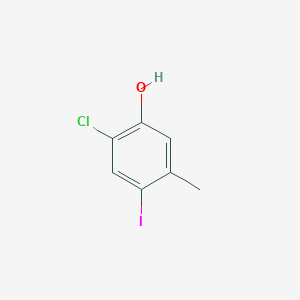



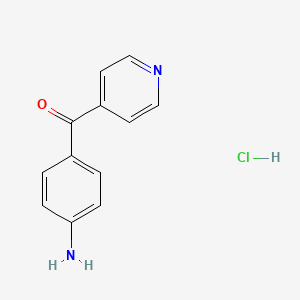
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
